5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an aminopropyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyltriethoxysilane
- 4-Methyl-1,2,4-triazole-3-thiol
- 3-Aminopropyltrimethoxysilane
Uniqueness
5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an aminopropyl group and a thiol group on the triazole ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H12N4S |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-10-5(3-2-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11) |
InChI Key |
NYZLIYAEACQJTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CCCN |
Origin of Product |
United States |
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